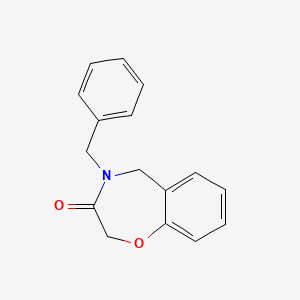
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorocarbonyl group, a methyl-propyl chain, and a carbamic acid ester linked to a 9H-fluoren-9-ylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the chlorocarbonyl intermediate. This intermediate is then reacted with 2-methyl-propylamine to form the corresponding carbamate. The final step involves esterification with 9H-fluoren-9-ylmethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions, leading to changes in the target’s activity.
類似化合物との比較
Similar Compounds
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid phenyl ester: Similar in structure but with a phenyl group instead of a 9H-fluoren-9-ylmethyl group.
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid benzyl ester: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate lies in its 9H-fluoren-9-ylmethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s stability and reactivity, making it suitable for specialized research and industrial applications.
特性
分子式 |
C20H20ClNO3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24) |
InChIキー |
OJVUGYYHLWTNDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















